molecular formula C25H15BrS B12813372 2-Bromospiro[fluorene-9,9'-thioxanthene]

2-Bromospiro[fluorene-9,9'-thioxanthene]

Cat. No.: B12813372
M. Wt: 427.4 g/mol
InChI Key: FSCZCFVSXBNFCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromospiro[fluorene-9,9’-thioxanthene] typically involves the following steps :

    Starting Materials: The synthesis begins with fluorene and thioxanthene as the primary starting materials.

    Bromination: The fluorene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Spirocyclization: The brominated fluorene undergoes a spirocyclization reaction with thioxanthene under basic conditions, typically using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for 2-Bromospiro[fluorene-9,9’-thioxanthene] may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromospiro[fluorene-9,9’-thioxanthene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioxanthene moiety.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

2-Bromospiro[fluorene-9,9’-thioxanthene] has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Photovoltaics: Employed in the development of light-harvesting materials for solar cells.

    Sensors: Utilized in the fabrication of chemical sensors and biosensors due to its unique electronic properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-Bromospiro[fluorene-9,9’-thioxanthene] in its various applications involves its ability to participate in electronic transitions and charge transport processes. The spiro linkage provides a rigid and planar structure, which enhances its electronic properties. In OLEDs, for example, the compound facilitates efficient charge injection and transport, leading to high electroluminescent efficiency .

Comparison with Similar Compounds

Similar Compounds

    2-Bromospiro[fluorene-9,9’-xanthene]: Similar structure but with an oxygen atom instead of sulfur.

    2-Bromospiro[fluorene-9,9’-dibenzothiophene]: Contains a dibenzothiophene moiety instead of thioxanthene.

    2-Bromospiro[fluorene-9,9’-phenothiazine]: Features a phenothiazine moiety.

Uniqueness

2-Bromospiro[fluorene-9,9’-thioxanthene] is unique due to the presence of the sulfur atom in the thioxanthene moiety, which imparts distinct electronic properties compared to its oxygen or nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C25H15BrS

Molecular Weight

427.4 g/mol

IUPAC Name

2-bromospiro[fluorene-9,9'-thioxanthene]

InChI

InChI=1S/C25H15BrS/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H

InChI Key

FSCZCFVSXBNFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5SC6=CC=CC=C46)C=C(C=C3)Br

Origin of Product

United States

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